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Compound of Interest

Compound Name: 1-Iodo-2-nitronaphthalene

CAS No.: 102154-23-4

Cat. No.: B179737 Get Quote

Executive Summary & Chemical Identity
1-Iodo-2-nitronaphthalene (CAS: 102154-23-4) is a di-substituted naphthalene derivative

characterized by significant steric strain between the iodine atom at the C1 position and the

nitro group at the C2 position. This "ortho-like" congestion distorts the planarity of the

substituents relative to the aromatic ring, making the compound a valuable precursor for

Ullmann coupling reactions to generate axially chiral binaphthyls and azahelicenes (e.g., 7,8-

diaza[5]helicene).

Property Data

IUPAC Name 1-Iodo-2-nitronaphthalene

CAS Registry Number 102154-23-4

Molecular Formula C₁₀H₆INO₂

Molecular Weight 299.07 g/mol

SMILES C1=CC=C2C(=C1)C(=C(C=C2)[O-])I

Appearance Pale yellow crystalline plates or needles

Physicochemical Properties
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The physical behavior of 1-Iodo-2-nitronaphthalene is dominated by its high molecular weight

and the polarizability of the iodine atom, alongside the strong dipole of the nitro group.

Table 1: Physical Constants
Property Value Conditions/Notes

Melting Point 111 °C
Recrystallized from ethanol [1]

[2]

Boiling Point ~336 °C
Predicted at 760 mmHg;

decomposes at high temp

Solubility High
Dichloromethane, Chloroform,

Ethyl Acetate, CS₂

Solubility Moderate Hot Ethanol, Diethyl Ether

Solubility Insoluble Water

Crystal Habit Plates From ethanol precipitation [1]

Stability Light Sensitive

Iodine-carbon bond is

photolabile; store in amber

vials

Structural Analysis: The Ortho-Effect
Unlike 1-iodonaphthalene, the presence of the nitro group at the C2 position introduces a

buttressing effect. The van der Waals radius of Iodine (1.98 Å) and the Nitro group oxygen

atoms creates repulsive interactions.

Consequence: The nitro group is forced out of coplanarity with the naphthalene ring to

minimize repulsion with the iodine lone pairs. This pre-organization facilitates radical-

mediated coupling reactions (e.g., Ullmann) by weakening the C–I bond.

Experimental Synthesis Protocol
The most reliable route to high-purity 1-Iodo-2-nitronaphthalene is the Sandmeyer Reaction,

starting from 1-amino-2-nitronaphthalene (2-nitro-1-naphthylamine). Direct iodination of 2-

nitronaphthalene is inefficient due to electronic deactivation and poor regioselectivity.
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Reagents Required[3][4][5][6][7][8][9][10]
Precursor: 1-Amino-2-nitronaphthalene (2-nitro-1-naphthylamine)

Diazotization: Sodium Nitrite (NaNO₂), Concentrated Sulfuric Acid (H₂SO₄), Ice/Water.[1]

Iodination: Potassium Iodide (KI), Urea (to scavenge excess nitrous acid).

Workup: Sodium Bisulfite (NaHSO₃), Ethanol (95%).

Step-by-Step Methodology
Diazotization:

Dissolve 1-amino-2-nitronaphthalene (1 eq) in concentrated H₂SO₄. Cool the solution to

0–5 °C in an ice bath.

Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5

°C to prevent diazonium decomposition.

Stir for 30 minutes. Critical Checkpoint: The solution should be clear; if turbidity persists,

filter through glass wool.

Iodination (Sandmeyer):

Dissolve KI (2.5 eq) in water. Cool to 5 °C.

Slowly pour the cold diazonium salt solution into the KI solution with vigorous stirring.

Observation: Nitrogen gas (N₂) evolution will occur, and a dark oil/solid will separate.

Allow the mixture to warm to room temperature, then heat on a water bath (60 °C) for 1

hour to ensure complete decomposition of the diazonium intermediate.

Purification:

Quench: Treat the reaction mixture with saturated aqueous NaHSO₃ (sodium bisulfite) to

reduce free iodine (indicated by the disappearance of the dark purple/brown color).
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Isolation: Filter the precipitate or extract with dichloromethane.

Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly.

Result: Pale yellow plates, MP 111 °C [1].

Reaction Workflow & Logic
The following diagram illustrates the synthesis pathway and the critical decision points involved

in the Sandmeyer transformation.
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Figure 1: Logical workflow for the synthesis of 1-Iodo-2-nitronaphthalene via the Sandmeyer

route, highlighting the critical iodine scavenging step.

Applications in Advanced Synthesis
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The primary utility of 1-Iodo-2-nitronaphthalene lies in its ability to undergo Ullmann Coupling,

acting as a monomer for sterically crowded systems.

Synthesis of 7,8-Diaza[5]helicene
Mechanism: 1-Iodo-2-nitronaphthalene is heated with copper bronze (Ullmann reaction) to

form 2,2'-dinitro-1,1'-binaphthyl.

Reduction: The nitro groups are subsequently reduced (e.g., with Zn/NaOH or H₂/Pd) to

amines, which condense to close the ring, forming the helical diaza-aromatic system [3].

Significance: This pathway is a classical method for generating "twisted" aromatic systems

used in chiroptical switches and asymmetric catalysis.

Cross-Coupling Reactions
The C1-Iodine bond is highly reactive toward oxidative addition with Palladium (Pd) catalysts.

Suzuki-Miyaura: Coupling with aryl boronic acids to form 1-aryl-2-nitronaphthalenes.

Heck Reaction: Vinylations at the C1 position.

Note: The C2-nitro group can act as a directing group for subsequent C-H activation steps,

though its primary role is often to provide steric bulk or to be converted into an amine.

Handling and Safety Data
Hazards: As a nitro-aromatic, the compound is potentially toxic if inhaled or absorbed

through the skin. The iodine content makes it light-sensitive.

Storage: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at room

temperature.

Disposal: All iodine-containing organic waste must be segregated. Do not mix with strong

oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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